![molecular formula C13H17NOS B5752976 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound with the molecular formula C14H18N2OS. It is also known as SMT-19969 and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, and anxiety. The inhibition of MAGL by SMT-19969 leads to an increase in 2-AG levels, which has potential therapeutic applications.
Mécanisme D'action
SMT-19969 is a selective inhibitor of MAGL, which is an enzyme that breaks down the endocannabinoid 2-AG. By inhibiting MAGL, SMT-19969 leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to increase 2-AG levels in the brain and peripheral tissues, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. SMT-19969 has also been found to reduce pain sensitivity and inflammation in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
SMT-19969 has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, which can be useful for studying various physiological processes. However, there are also limitations to using SMT-19969 in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on SMT-19969. One direction is to study its safety and efficacy in clinical trials. Another direction is to investigate its potential therapeutic applications in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of SMT-19969 has been described in a patent filed by SmithKline Beecham Corporation. The synthesis involves the reaction of 4-methylpiperidine with carbon disulfide to form 2-[(4-methyl-1-piperidinyl)thio]acetonitrile. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol.
Applications De Recherche Scientifique
SMT-19969 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In a study conducted in mice, SMT-19969 was found to reduce pain sensitivity and inflammation in a dose-dependent manner. In another study, SMT-19969 was found to have anxiolytic and antidepressant effects in a mouse model of anxiety and depression.
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-4-2-3-5-12(11)15/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTNDQBMUZXFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)
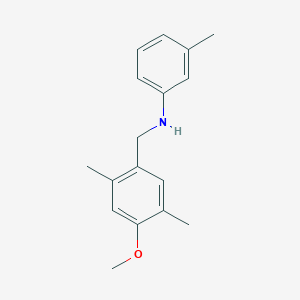
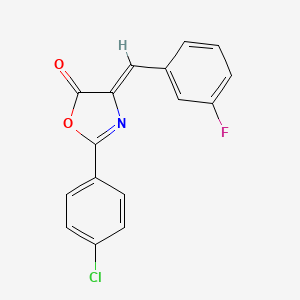
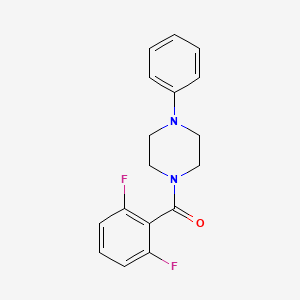
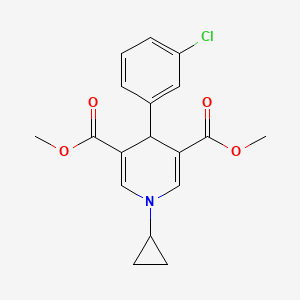
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
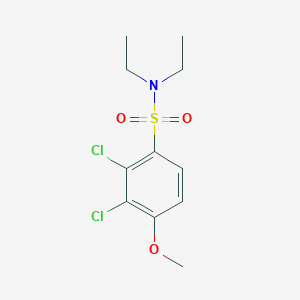
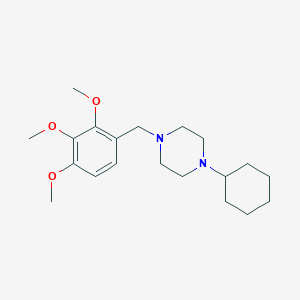
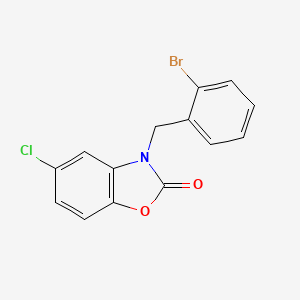
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)